

MRE-269-d7: A Technical Guide for Research and Development

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Compound of Interest		
Compound Name:	MRE-269-d7	
Cat. No.:	B15571909	Get Quote

Introduction: MRE-269 is the pharmacologically active metabolite of Selexipag (NS-304), a potent and highly selective agonist for the prostacyclin receptor (IP receptor).[1][2][3] It is a key compound in the study of pulmonary arterial hypertension (PAH) and other vascular proliferative disorders.[2][4] MRE-269 exerts its effects through a well-defined signaling pathway, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative actions on smooth muscle cells.[2][4][5] The deuterated form, MRE-269-d7, serves as a valuable tool in metabolic studies and as an internal standard in analytical applications. This guide provides an in-depth overview of its suppliers, availability, pharmacological data, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.

Supplier and Availability for Research

MRE-269 and its deuterated form, **MRE-269-d7**, are available from several suppliers for research purposes only. It is crucial to distinguish between the two compounds when ordering.



Supplier	Compound	Notes
Alfa Chemistry / Isotope Science	MRE-269-d7	Specializes in stable isotope- labeled compounds.[6]
Cayman Chemical	MRE-269	Provides extensive technical data, including purity and stability information.[2]
MedChemExpress (MCE)	MRE-269	Offers the compound for research use and provides some pharmacological data.[1]
RayBiotech	MRE-269	Lists the compound with a purity of 98% for research use only.[7]
Biomol.com	MRE-269	Distributor for Cayman Chemical.[5]
Cenmed	MRE-269	Lists the compound as the active form of Selexipag.[3]

Note: The products and services from these suppliers are intended for laboratory research use only and not for human consumption.[1][6][7]

Pharmacological and Physicochemical Data

MRE-269's high selectivity for the IP receptor over other prostanoid receptors is a key feature, minimizing off-target effects.

Table 1: Receptor Binding and Functional Activity



Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Human IP Receptor	20 nM	[2][5][7][8]
Functional Agonism (EC50)	cAMP accumulation in PASMCs	32 nM	[8]
Vasodilation (pEC50)	Rat Small Pulmonary Artery	4.98 ± 0.22	[1]

Table 2: Receptor Selectivity (IC50 values)

Receptor	Value (μM)	Reference
DP Receptor	2.6	[2]
EP1 Receptor	>10	[2]
EP2 Receptor	5.8	[2]
EP3 Receptor	>10	[2]
EP4 Receptor	4.9	[2]
FP Receptor	>10	[2]
TP Receptor	>10	[2]

Table 3: Anti-Platelet Aggregation (IC50 values)

Species	Value (µM)	Reference
Human (ADP-induced)	0.21	[2]
Rat (ADP-induced)	10	[2]

Table 4: Pharmacokinetic Parameters in Monkeys (1 mg/kg, Oral)



Parameter	Value	Reference
Tmax	2.3 h	[8]
Cmax	105 ng/mL	[8]
AUC0-24h	652 ng⋅h/mL	[8]
T1/2 (Half-life)	5.6 h	[8]

Table 5: Physicochemical Properties

Property	Value	Reference
CAS Number	475085-57-5	[2][5][7]
Molecular Formula	C25H29N3O3	[5]
Molecular Weight	419.5	[1][5]
Purity	≥98%	[5][7]
Formulation	Crystalline Solid / Powder	[5][7]
Solubility	DMF: 14 mg/ml; DMSO: 12 mg/ml; Ethanol: 15 mg/ml	[5]
Storage	-20°C (1 year) or -80°C (2 years)	[1]

Mechanism of Action and Signaling Pathways

MRE-269 is the active form of the prodrug Selexipag, converted primarily by carboxylesterase 1 (CES1) in the liver.[2] Its mechanism centers on the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).

- IP Receptor Binding: MRE-269 binds to the IP receptor on vascular smooth muscle and endothelial cells with high affinity.[5][8]
- Gs Protein Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase.

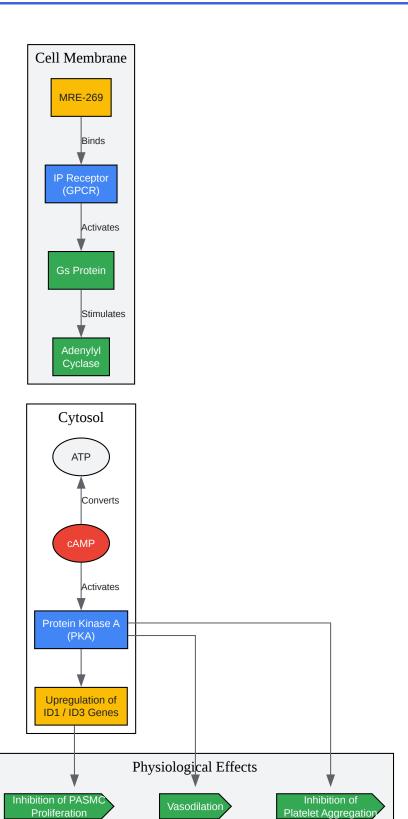
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- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). MRE-269 potently increases intracellular cAMP levels.[2][8]
- Downstream Effects: Elevated cAMP leads to several key physiological responses:
 - Vasodilation: Activation of protein kinase A (PKA) by cAMP leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and vasodilation. This effect is observed equally in large and small pulmonary arteries.[2]
 - Anti-platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation.[2]
 - Antiproliferative Effects: MRE-269 has been shown to suppress the proliferation of pulmonary arterial smooth muscle cells (PASMCs), particularly those from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[2][4] This effect may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, via the IP receptor.[4][9]





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MRE-269 primary signaling pathway.



Experimental Protocols and Methodologies

MRE-269 is utilized in a variety of in vitro and in vivo experimental models. The following outlines key methodologies reported in the literature. Note: These are summaries of experimental approaches; detailed, step-by-step protocols require access to the full-text publications.

In Vitro Antiproliferation Assay in PASMCs

This protocol is designed to evaluate the effect of MRE-269 on the proliferation of pulmonary arterial smooth muscle cells (PASMCs) stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).

- · Cell Isolation and Culture:
 - PASMCs are isolated from lung tissue, such as endarterectomized tissue from CTEPH patients or from normal subjects.[4]
 - Cells are cultured in appropriate smooth muscle cell growth medium.
- Proliferation Assay (BrdU Incorporation):
 - PASMCs are seeded in multi-well plates and serum-starved to synchronize cell cycles.
 - Cells are pre-treated with various concentrations of MRE-269 or vehicle control for a specified time.
 - Proliferation is induced by adding a potent mitogen, such as PDGF.[4]
 - Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium.
 - After incubation, cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based colorimetric assay. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
- Gene Expression Analysis (RT-qPCR):

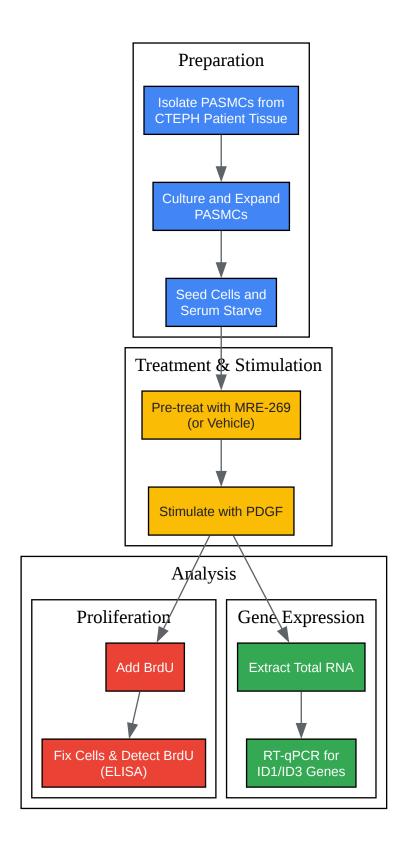
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- To investigate the mechanism, total RNA is extracted from PASMCs treated with MRE-269 using a commercial kit (e.g., RNeasy Mini Kit).[4]
- o cDNA is synthesized via reverse transcription.
- The expression levels of target genes (e.g., ID1, ID3) and a housekeeping gene (e.g., ACTB) are quantified using real-time quantitative PCR (RT-qPCR) with specific TaqMan primer/probe sets.[4][9]





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Workflow for studying MRE-269's antiproliferative effects.



In Vivo Models

- Pulmonary Hypertension Models: MRE-269 has been studied in rat models of pulmonary hypertension to assess its ability to ameliorate the condition.[2] These studies typically involve inducing PH (e.g., with monocrotaline) and then administering the compound to measure changes in hemodynamics and vascular remodeling.
- Ischemic Stroke Models: The neuroprotective effects of MRE-269 have been investigated in aged rats subjected to transient middle cerebral artery occlusion (MCAO).[10] In these studies, post-ischemic treatment with MRE-269 was evaluated for its impact on neurological outcomes, infarct size, and biomarkers of oxidative stress (e.g., gp91phox) and blood-brain barrier breakdown (e.g., MMP-9 activity).[10]

Other Assays

- Vasodilation Assays: The relaxant effects of MRE-269 are measured in isolated arterial rings (e.g., from rat pulmonary arteries) mounted in organ baths.[1] Concentration-response curves are generated to determine potency (pEC50).
- Platelet Aggregation Assays: The inhibitory effect of MRE-269 is assessed using platelet-rich plasma from humans or rats.[2] Aggregation is induced by agents like ADP, and the change in light transmittance is measured to quantify the degree of inhibition.

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